molecular formula C18H20N2O2 B15090573 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one

Cat. No.: B15090573
M. Wt: 296.4 g/mol
InChI Key: DMCDIQSMMQBZDU-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one typically involves the reaction of 4-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of 1-[(4-Hydroxyphenyl)methyl]-4-phenyl-piperazin-2-one.

    Reduction: Formation of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antidepressant activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to changes in mood and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazine: Similar structure but lacks the carbonyl group in the piperazine ring.

    1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperidin-2-one: Similar structure but has a piperidine ring instead of a piperazine ring.

    1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-ol: Similar structure but has a hydroxyl group instead of a carbonyl group.

Uniqueness

1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one is unique due to the presence of both a methoxyphenyl group and a phenyl group attached to a piperazine ring with a carbonyl group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-phenylpiperazin-2-one

InChI

InChI=1S/C18H20N2O2/c1-22-17-9-7-15(8-10-17)13-20-12-11-19(14-18(20)21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI Key

DMCDIQSMMQBZDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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